(2E)-3-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid
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Overview
Description
3-(8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Benzopyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Prop-2-enoic Acid Moiety: This can be done through the reaction of the benzopyran intermediate with acrylic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antioxidant agent.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The methoxy group and benzopyran ring allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydro-8-methoxy-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2-indole]
- 6-Methylcoumarin
- 2,3-Dihydropyran
Uniqueness
3-(8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is unique due to its specific combination of functional groups and structural features. The presence of the methoxy group and the prop-2-enoic acid moiety distinguishes it from other benzopyran derivatives, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C13H14O4 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(E)-3-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H14O4/c1-16-11-4-2-3-10-7-9(5-6-12(14)15)8-17-13(10)11/h2-6,9H,7-8H2,1H3,(H,14,15)/b6-5+ |
InChI Key |
HRQDBFSFUFJAQW-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1OCC(C2)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)C=CC(=O)O |
Origin of Product |
United States |
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